molecular formula C9H12O3 B12578080 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- CAS No. 638202-92-3

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy-

Cat. No.: B12578080
CAS No.: 638202-92-3
M. Wt: 168.19 g/mol
InChI Key: LXKHHXXNMKKGOS-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- is a chemical compound that belongs to the furanone family Furanones are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-butenyl-2(5H)-furanone with methoxy reagents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the methoxy group. The reaction is carried out at a temperature range of 50-100°C and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the product. The use of immobilized catalysts on solid supports can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to antimicrobial effects. It can also interact with cellular receptors, modulating signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential as a multi-target agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl group enhances its reactivity, while the methoxy group contributes to its stability and solubility in organic solvents .

Properties

CAS No.

638202-92-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-but-3-enyl-3-methoxy-2H-furan-5-one

InChI

InChI=1S/C9H12O3/c1-3-4-5-7-8(11-2)6-9(10)12-7/h3,6-7H,1,4-5H2,2H3

InChI Key

LXKHHXXNMKKGOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC1CCC=C

Origin of Product

United States

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